molecular formula C6H10NO4PS B231869 dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane CAS No. 18853-95-7

dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane

Cat. No.: B231869
CAS No.: 18853-95-7
M. Wt: 223.19 g/mol
InChI Key: SYNNQIQTIKNLGT-UHFFFAOYSA-N
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Description

dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane is a chemical compound with the molecular formula C6H10NO4PS and a molecular weight of 223.19 g/mol . This compound is known for its unique structure, which includes a phosphorane core bonded to an oxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane typically involves the reaction of appropriate phosphorane precursors with oxazole derivatives under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and cost-efficiency. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization or chromatography to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups .

Scientific Research Applications

dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Dimethoxy-(5-methyloxazol-3-YL)oxy-phosphorane
  • Dimethoxy-(5-methyloxazol-3-YL)oxy-thiophosphorane
  • Dimethoxy-(5-methyloxazol-3-YL)oxy-selenophosphorane

Uniqueness

dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane stands out due to its unique combination of a phosphorane core and an oxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

18853-95-7

Molecular Formula

C6H10NO4PS

Molecular Weight

223.19 g/mol

IUPAC Name

dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H10NO4PS/c1-5-4-6(7-10-5)11-12(13,8-2)9-3/h4H,1-3H3

InChI Key

SYNNQIQTIKNLGT-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)OP(=S)(OC)OC

Canonical SMILES

CC1=CC(=NO1)OP(=S)(OC)OC

Synonyms

dimethoxy-(5-methyloxazol-3-yl)oxy-sulfanylidene-phosphorane

Origin of Product

United States

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